molecular formula C10H9N3O B2599473 4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2201621-03-4

4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine

Cat. No.: B2599473
CAS No.: 2201621-03-4
M. Wt: 187.202
InChI Key: DBGYBYZSYWSKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a but-2-yn-1-yloxy substituent

Scientific Research Applications

4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine typically involves the reaction of pyrazolo[1,5-a]pyrazine with but-2-yn-1-ol under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated manganese dioxide in toluene.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of 4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine can be compared with other pyrazolo[1,5-a]pyrazine derivatives:

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-but-2-ynoxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-3-8-14-10-9-4-5-12-13(9)7-6-11-10/h4-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGYBYZSYWSKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=CN2C1=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.